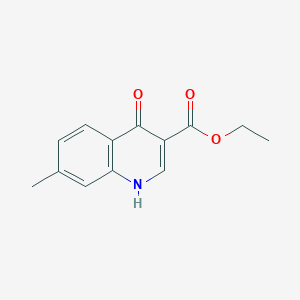
1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of piperidine derivatives with benzyl halides and propenone derivatives. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding alcohol.
Addition: The double bond in the propenone moiety can undergo addition reactions with halogens or hydrogen halides to form dihalo or halo derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used but generally include substituted piperidine derivatives and various oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a ligand for various biological receptors, making it useful in the study of receptor-ligand interactions.
Medicine: Research has indicated that derivatives of this compound may possess therapeutic properties, including anti-inflammatory and analgesic effects.
Wirkmechanismus
The mechanism of action of 1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context but often include modulation of signal transduction pathways and alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-yn-1-one:
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-ol:
1-(3,5-Dibenzylpiperidin-1-yl)prop-2-en-1-amine: The amine derivative, which can act as a precursor for further functionalization and synthesis of more complex molecules.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3,5-dibenzylpiperidin-1-yl)prop-2-en-1-one involves the condensation of 3,5-dibenzylpiperidin-1-amine with propenone in the presence of a suitable catalyst.", "Starting Materials": [ "3,5-dibenzylpiperidin-1-amine", "Propenone", "Catalyst" ], "Reaction": [ "Add 3,5-dibenzylpiperidin-1-amine to a reaction flask", "Add propenone to the reaction flask", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] } | |
CAS-Nummer |
2413897-11-5 |
Molekularformel |
C22H25NO |
Molekulargewicht |
319.4 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)
